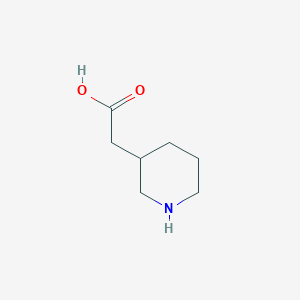

3-Piperidineacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXRHAACRPUBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300759 | |

| Record name | 3-Piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74494-52-3 | |

| Record name | 3-Piperidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74494-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074494523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidineacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Piperidineacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a remarkable number of pharmaceuticals and bioactive natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it an invaluable component in the design of drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS). This guide focuses on a specific and highly versatile derivative: 3-Piperidineacetic acid. As a GABA analogue, this molecule holds intrinsic biological interest, while its bifunctional nature—possessing both a secondary amine and a carboxylic acid—makes it a powerful building block for the synthesis of complex molecular architectures. This document aims to provide a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, serving as a vital resource for researchers engaged in drug discovery and development.

Core Chemical and Physical Properties

This compound (also known as (Piperidin-3-yl)acetic acid) is a non-proteinogenic amino acid. Its structure, featuring a six-membered saturated heterocycle with an acetic acid moiety at the 3-position, gives rise to its characteristic physicochemical properties. The presence of both a basic secondary amine and an acidic carboxylic acid group means the molecule exists as a zwitterion under physiological conditions.

Physicochemical Data Summary

A thorough understanding of a molecule's physicochemical profile is paramount for its application in drug development, influencing everything from solubility and permeability to target engagement. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Melting Point | 276-278 °C | [3] |

| Boiling Point | 286.8 °C at 760 mmHg | [3] |

| pKa (Predicted) | 4.43 ± 0.10 (acidic), ~10.5-11 (basic) | [3] |

| logP (Predicted) | 0.78950 | [3] |

| XLogP3 | -2.2 | [3] |

| Solubility | Soluble in Water, Methanol, DCM | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis of this compound: Strategies and Methodologies

The synthesis of 3-substituted piperidines, including this compound, is a well-explored area of organic chemistry, driven by the prevalence of this motif in pharmaceuticals.[1] Methodologies range from the reduction of pyridine precursors to more complex, stereocontrolled approaches for accessing enantiomerically pure forms.

Racemic Synthesis from Pyridine Derivatives

A common and direct route to the piperidine scaffold involves the hydrogenation of a corresponding pyridine derivative. For this compound, this typically starts from 3-pyridineacetic acid.

Workflow for Synthesis from 3-Pyridineacetic Acid:

Caption: General workflow for the synthesis of racemic this compound.

Protocol: Catalytic Hydrogenation of 3-Pyridineacetic Acid

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 3-pyridineacetic acid in a suitable solvent, such as methanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-500 psi). The reaction is then stirred, often with heating, for several hours until hydrogen uptake ceases.

-

Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Causality: The choice of catalyst and solvent can significantly impact the reaction's efficiency and selectivity. Rhodium catalysts are often more effective for the hydrogenation of pyridine rings compared to palladium. Acetic acid as a solvent can help to protonate the pyridine nitrogen, facilitating its reduction.

Enantioselective Synthesis Strategies

The biological activity of chiral piperidine derivatives is often stereospecific. Consequently, the development of enantioselective syntheses is of paramount importance for drug discovery. Recent advances have focused on asymmetric catalysis to produce enantioenriched 3-substituted piperidines.

One powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine intermediate, which can then be reduced to the corresponding chiral piperidine.[4][5] While not a direct synthesis of this compound itself, this methodology provides a versatile entry to chiral 3-substituted piperidine scaffolds that can be further elaborated.

Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor [4]

-

Catalyst Preparation: In an argon-purged vial, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).

-

Solvent Addition: Add a mixture of toluene, THP (tetrahydropyran), and water, followed by aqueous cesium hydroxide (CsOH). Stir the catalyst solution at 70 °C for 10 minutes.

-

Reactant Addition: Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine substrate (1.0 equiv).

-

Reaction: Stir the resulting mixture at 70 °C for 20 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and pass through a plug of silica gel to remove the catalyst. The product is then isolated and purified.

-

Final Reduction: The resulting enantioenriched tetrahydropyridine can be subsequently hydrogenated (e.g., using Pd/C and H₂) to afford the chiral 3-substituted piperidine.

Expert Insight: The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity in the rhodium-catalyzed carbometalation step. The solvent system and base are also optimized to ensure high reactivity and stereocontrol. This approach provides access to a wide range of enantioenriched 3-aryl piperidines, which are valuable precursors for drug candidates like Niraparib and Preclamol.[5]

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in its bifunctional nature, allowing for selective modification at both the secondary amine and the carboxylic acid.

Caption: Key reaction pathways for the derivatization of this compound.

Reactions at the Secondary Amine

The secondary amine of the piperidine ring is a nucleophilic center and can readily undergo a variety of common transformations.

-

N-Acylation: The formation of an amide bond via acylation is a fundamental reaction.[4] This is typically achieved by reacting this compound (or its ester) with an acyl chloride or acid anhydride in the presence of a base (e.g., triethylamine, DIPEA) to neutralize the HCl byproduct. Alternatively, coupling with a carboxylic acid can be mediated by standard peptide coupling reagents (e.g., DCC, HATU).[6]

-

N-Alkylation: Introduction of alkyl groups can be accomplished via reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or via direct alkylation with an alkyl halide.

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form a C-N bond with an aryl halide, providing access to N-aryl piperidine derivatives.

-

N-Sulfonylation: Reaction with a sulfonyl chloride in the presence of a base yields the corresponding sulfonamide.

Reactions at the Carboxylic Acid

The carboxylic acid moiety can be transformed into a range of other functional groups, significantly expanding the molecular diversity accessible from this scaffold.

-

Esterification: Fischer esterification, involving heating with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic method for forming esters.[7] Alternatively, reaction with an alkyl halide under basic conditions can also yield the ester.

-

Amide Formation: As with N-acylation, standard peptide coupling conditions can be used to react the carboxylic acid of this compound with a primary or secondary amine to form an amide. This requires prior protection of the piperidine nitrogen (e.g., as a Boc or Cbz carbamate) to ensure chemoselectivity.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a molecule of significant interest in medicinal chemistry, primarily due to its relationship with the neurotransmitter γ-aminobutyric acid (GABA) and the proven utility of the piperidine scaffold in CNS-targeting drugs.[1][8]

GABA Analogue and Neurological Applications

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[9] However, GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier effectively. This has driven the development of GABA analogues that possess improved pharmacokinetic properties.[9]

This compound is a cyclic analogue of GABA. Its constrained conformation, imposed by the piperidine ring, can provide enhanced selectivity for specific GABA receptors or transporters compared to the flexible, linear GABA molecule. Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known GABA uptake inhibitors, and it is plausible that this compound derivatives could exhibit similar activities.[10] The development of such derivatives is an active area of research for new anticonvulsant, anxiolytic, and analgesic agents.[5]

A Versatile Scaffold for Drug Design

Beyond its role as a GABA analogue, the this compound scaffold is a valuable building block for constructing more complex drug molecules. The piperidine ring is a "privileged" structure in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and aqueous solubility.[1]

The bifunctional nature of this compound allows it to be incorporated into larger molecules as a constrained linker or as a key pharmacophoric element. For example, derivatives have been explored as:

-

Anticonvulsants: Novel derivatives of piperidine-3-carboxylic acid have been investigated for their ability to block seizures.[5]

-

Agents for Neurodegenerative Diseases: By combining the piperidine scaffold with moieties possessing antioxidant and anti-inflammatory properties, researchers have developed derivatives with potential applications in treating conditions like Alzheimer's disease.[10]

-

CNS-Penetrant Agents: The piperidine moiety is often incorporated into molecules to improve their ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.[11]

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of this compound and its derivatives.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.

-

¹H NMR: The spectrum will show characteristic signals for the protons on the piperidine ring, typically in the 1.5-3.5 ppm range, and the methylene protons of the acetic acid group adjacent to the ring. The chemical shifts and coupling patterns provide information about the substitution pattern and stereochemistry.[12]

-

¹³C NMR: The spectrum will display distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear downfield (typically >170 ppm), while the carbons of the piperidine ring will be in the aliphatic region (typically 20-60 ppm).[13]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar, zwitterionic molecule. For GC-MS analysis, derivatization of the polar functional groups is often necessary to increase volatility.[14] This can be achieved by esterification of the carboxylic acid and acylation or silylation of the amine.[15]

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common method for purity analysis. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection can be achieved using a UV detector if a chromophore is present (often introduced via derivatization) or more universally with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS).[16]

-

Chiral Chromatography: To separate the enantiomers of this compound or its chiral derivatives, specialized chiral stationary phases (CSPs) are required. Alternatively, diastereomeric derivatives can be formed by reacting the molecule with a chiral derivatizing agent, and these diastereomers can then be separated on a standard achiral column.

Protocol: General HPLC-MS Analysis

-

Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase or a mixture of water and organic solvent.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 0.5-1.0 mL/min.

-

Column Temperature: 25-40 °C.

-

-

MS Detection (ESI):

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Scan Range: A suitable mass range to include the expected molecular ion.

-

Fragmentation: Tandem MS (MS/MS) can be used to generate characteristic fragment ions for structural confirmation.

-

Self-Validation: This protocol is self-validating through the combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation pattern from the MS, providing a high degree of confidence in the identity and purity of the analyte.

Conclusion and Future Outlook

This compound is a molecule of significant strategic importance in modern medicinal chemistry. Its dual functionality as a GABA analogue and a versatile synthetic building block ensures its continued relevance in the development of new therapeutics, particularly for neurological disorders. The ongoing development of novel enantioselective synthetic routes will further enhance its utility, providing access to stereochemically pure derivatives for more precise pharmacological evaluation. As our understanding of the structural requirements for targeting specific receptors and enzymes deepens, the this compound scaffold will undoubtedly serve as a valuable platform for the rational design of the next generation of CNS-active drugs.

References

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [No Source URL Provided]

-

Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. (1996). Neuropharmacology. [Link]

-

This compound, (3R)-. (n.d.). gsrs. [Link]

- Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. [Link]

-

Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. [Link]

-

N-Acylation Reactions of Amines. (n.d.). ResearchGate. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (n.d.). PubMed Central. [Link]

-

Formation and identification of novel derivatives of primary amine and zwitterionic drugs. (n.d.). IU Indianapolis ScholarWorks. [Link]

-

A role of GABA analogues in the treatment of neurological diseases. (n.d.). PubMed. [Link]

- Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof. (2005).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [No Source URL Provided]

-

Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

This compound, (3S)-. (n.d.). gsrs. [Link]

- Acids: Derivatization for GC Analysis. (n.d.). [No Source URL Provided]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]

-

Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). Chemical Communications (RSC Publishing). [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2023). ResearchGate. [Link]

-

GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. (n.d.). Cellular, Molecular and Biomedical Reports. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central. [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). [No Source URL Provided]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]

-

RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO. (n.d.). DSpace. [Link]

-

Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold. (2014). PubMed. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). [No Source URL Provided]

- Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. (2023). [No Source URL Provided]

-

Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). (n.d.). NIH. [Link]

-

Analytical Methods. (n.d.). RSC Publishing. [Link]

- 13C NMR Spectroscopy. (n.d.). [No Source URL Provided]

- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). [No Source URL Provided]

-

GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

-

Structure elucidation and complete assignment of 1 H and 13 C NMR data of Piperine. (2021). ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). Synthetic Drug Strategy - Unodc. [Link]

-

hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. [Link]

-

This compound, (3R)-. (n.d.). gsrs. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. thieme-connect.de [thieme-connect.de]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 16. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

3-Piperidineacetic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Piperidineacetic Acid: Strategies, Methodologies, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a conformationally constrained analog of γ-aminobutyric acid (GABA), stands as a pivotal structural motif in medicinal chemistry. Its piperidine core is a frequent feature in a multitude of pharmaceutically active compounds, making the development of efficient and stereocontrolled synthetic routes a subject of intense research. This technical guide provides a comprehensive overview of the principal pathways for the synthesis of this compound. We delve into the foundational strategy involving the catalytic hydrogenation of pyridine-based precursors, analyzing the critical parameters of catalyst selection, reaction conditions, and stereochemical outcomes. Furthermore, we explore modern asymmetric strategies, including transition-metal-catalyzed reactions and the use of chiral pool starting materials, which are essential for accessing enantiomerically pure forms required for pharmaceutical development. Each section is grounded in established scientific literature, explaining the causal relationships behind experimental choices and providing detailed, actionable protocols for key transformations.

Introduction: The Significance of the this compound Scaffold

This compound is a non-proteinogenic amino acid featuring a piperidine ring with an acetic acid moiety at the 3-position. This structure imparts a degree of conformational rigidity compared to the endogenous neurotransmitter GABA, making it and its derivatives valuable tools for probing GABAergic systems.[1][2] Its derivatives, broadly known as nipecotic acid analogs, are recognized as potent inhibitors of GABA transporters (GATs), a mechanism that has been successfully targeted for the treatment of neurological disorders such as epilepsy.[3][4] The renowned anticonvulsant drug Tiagabine, for instance, is a derivative of nipecotic acid (piperidine-3-carboxylic acid), highlighting the therapeutic relevance of this scaffold.[5]

Beyond its role in neuroscience, this compound serves as a crucial intermediate in the synthesis of other pharmaceuticals. Notably, it is a key building block for Risedronate Sodium, a third-generation bisphosphonate used to treat osteoporosis by inhibiting bone resorption.[6] The high bioactivity and pharmaceutical importance of this scaffold necessitate robust and scalable synthetic methods, particularly those that can control the stereochemistry at the C3 position.[3] This guide will dissect the most prevalent and innovative strategies to achieve this synthetic goal.

Part 1: Synthesis from Pyridine Precursors: The Hydrogenation Approach

The most direct and industrially common strategy for synthesizing this compound involves the saturation of a pre-functionalized pyridine ring. This approach leverages the commercial availability of pyridine derivatives and the reliability of catalytic hydrogenation.

Preparation of the Key Intermediate: 3-Pyridineacetic Acid

Before the piperidine ring can be formed, the acetic acid side chain must be installed on the pyridine ring. 3-Pyridineacetic acid is the immediate precursor for hydrogenation.[7] Several well-established industrial routes exist for its preparation.

-

From 3-Acetylpyridine: A prevalent method involves the Willgerodt-Kindler reaction of 3-acetylpyridine with sulfur and a secondary amine, typically morpholine, to form a 3-pyridinethioacetylmorpholine intermediate. This intermediate is then subjected to acidic or basic hydrolysis to yield 3-pyridineacetic acid.[6][8] The entire process can often be streamlined into a one-pot synthesis, enhancing its efficiency.[6]

-

From 3-Vinylpyridine: An alternative route starts with 3-vinylpyridine, which also reacts with morpholine and sulfur to produce the same thioamide intermediate, which is subsequently hydrolyzed.[9]

-

From Ethyl Nicotinate: A Claisen condensation between ethyl nicotinate (ethyl 3-pyridinecarboxylate) and ethyl acetate, followed by hydrolysis and decarboxylation, can produce 3-acetylpyridine, which then enters the Willgerodt-Kindler pathway.[8]

Caption: Major synthetic routes to the 3-pyridineacetic acid precursor.

Catalytic Hydrogenation of 3-Pyridineacetic Acid

The conversion of the aromatic pyridine ring into a saturated piperidine ring is a thermodynamically favorable but kinetically challenging transformation that requires catalytic hydrogenation under pressure.

Causality Behind Experimental Choices: The aromatic stability of the pyridine ring makes it resistant to reduction. The reaction is typically performed in an acidic solvent, such as acetic acid or aqueous HCl.[10] The acid protonates the pyridine nitrogen, forming a pyridinium ion. This activation step disrupts the aromaticity, making the ring more susceptible to hydrogenation by the metal catalyst. The choice of catalyst is critical and influences the required reaction conditions (temperature, pressure) and, to some extent, the stereochemical outcome.

Catalyst & Condition Comparison: The selection of catalyst and conditions is a trade-off between reactivity, selectivity, and cost. Platinum and Rhodium are highly active catalysts for this transformation.

| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Solvent | Key Characteristics & Insights |

| Pt/C | 50-80 | 70-100 | Acetic Acid, H₂O | A workhorse catalyst. Acetic acid is often used as both solvent and ring activator. Higher pressures may be needed for full conversion.[10] |

| PtO₂ (Adams' catalyst) | 3-4 (low pressure) | Room Temp - 50 | Acetic Acid, EtOH | Highly active, can often operate under milder conditions than Pt/C, but is generally more expensive.[10] |

| Rh/C | 50-70 | 70-80 | H₂O, Alcohols | Rhodium catalysts are very effective and can sometimes offer different selectivity profiles compared to platinum. |

| Rh₂O₃ | 10-50 | 50-80 | H₂O, Alcohols | A stable, commercially available rhodium compound that has shown high efficacy for reducing functionalized pyridines under relatively mild conditions.[11] |

Stereochemical Considerations: Hydrogenation of a substituted pyridine like 3-pyridineacetic acid can lead to a mixture of cis and trans diastereomers, depending on the orientation of the acetic acid group relative to the hydrogen atoms added to the ring. While some reports suggest a 1:1 mixture of isomers under certain conditions, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer.[10] The final product is a racemic mixture of (R)- and (S)-enantiomers, which requires further resolution if a single enantiomer is desired.

Detailed Protocol 1: Hydrogenation of 3-Pyridineacetic Acid using Pt/C

This protocol is a representative example based on established methodologies for pyridine ring saturation.

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with 3-pyridineacetic acid (1.0 eq) and 10% Platinum on Carbon (Pt/C) catalyst (5-10 mol% by weight).

-

Solvent Addition: Glacial acetic acid is added as the solvent (approx. 10-20 mL per gram of substrate). The acetic acid serves to dissolve the starting material and activate the pyridine ring.

-

Inerting: The vessel is sealed and purged several times with nitrogen gas to remove all oxygen, which can poison the catalyst and create a safety hazard with hydrogen.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to the target pressure (e.g., 80 bar). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) with vigorous stirring or shaking to ensure efficient mass transfer of hydrogen to the catalyst surface.[10]

-

Monitoring: The reaction is monitored by observing the drop in hydrogen pressure. Once the pressure uptake ceases, the reaction is considered complete (typically 8-24 hours).

-

Work-up: After cooling the reactor to room temperature, the excess hydrogen is carefully vented. The reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst.

-

Isolation: The filtrate (a solution of this compound in acetic acid) is concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield racemic this compound.

Caption: Standard experimental workflow for catalytic hydrogenation.

Part 2: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining enantiomerically pure this compound is paramount. This requires strategies that go beyond simple hydrogenation and introduce stereochemical control.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A state-of-the-art approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric cross-coupling.[5][12] This powerful method builds the chiral center during the functionalization of a pyridine derivative.

Conceptual Framework: The strategy does not directly create this compound but rather a 3-aryl or 3-vinyl piperidine derivative with high enantiomeric excess (ee). The core logic involves a three-step sequence:

-

Partial Reduction: Pyridine is first partially reduced to a 1,2-dihydropyridine derivative, which is activated as a carbamate (e.g., phenyl pyridine-1(2H)-carboxylate).[13]

-

Asymmetric Carbometalation: This key step involves a Rh-catalyzed asymmetric reductive Heck reaction. A chiral rhodium catalyst (e.g., Rh/(S)-Segphos) couples the dihydropyridine with an aryl or vinyl boronic acid, creating a 3-substituted tetrahydropyridine with a new stereocenter in high ee.[5][13]

-

Final Reduction: The remaining double bond in the tetrahydropyridine ring and the carbamate protecting group are removed to yield the final enantioenriched 3-substituted piperidine.

While this route provides a 3-substituted piperidine, not the acetic acid derivative directly, it represents a versatile platform for accessing a wide array of chiral piperidines that can be further elaborated.

Caption: Rh-catalyzed asymmetric route to 3-substituted piperidines.

Detailed Protocol 2: Rh-Catalyzed Asymmetric Cross-Coupling

This protocol describes the key asymmetric step, based on the work by Fletcher and colleagues.[13]

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).

-

Solvent Addition: Anhydrous solvents (e.g., a mixture of toluene, THP, and water) are added, followed by an aqueous base (e.g., CsOH, 2.0 eq). The mixture is stirred and heated to 70 °C for 10 minutes to form the active catalyst.

-

Reagent Addition: The arylboronic acid (3.0 eq) is added, followed by the dihydropyridine substrate (1.0 eq).

-

Reaction: The resulting mixture is stirred at 70 °C for 20 hours.

-

Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The enantioenriched tetrahydropyridine product is purified by silica gel chromatography. Enantiomeric excess is determined by chiral HPLC analysis.

Synthesis from the Chiral Pool: L-Glutamic Acid

An alternative strategy for asymmetric synthesis is to start with an inexpensive, enantiomerically pure natural product. L-glutamic acid is an ideal chiral pool starting material for synthesizing (S)-3-aminopiperidine derivatives, which are closely related to this compound.

Synthetic Strategy: The five-carbon backbone and the stereocenter of L-glutamic acid are elaborated to form the piperidine ring.

-

Protection & Esterification: The amino group of L-glutamic acid is protected (e.g., as a Boc-carbamate), and both carboxylic acids are esterified (e.g., dimethyl ester).

-

Reduction: The two ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride (NaBH₄), yielding a chiral diol.

-

Activation: The diol is converted into a ditosylate by reacting it with tosyl chloride. The tosylate groups are excellent leaving groups for the subsequent cyclization step.

-

Cyclization: The N-Boc protected ditosylate is reacted with a primary amine (e.g., benzylamine). The amine performs a double nucleophilic substitution, displacing both tosylates to form the N-substituted piperidine ring.

-

Deprotection: Final deprotection steps yield the target 3-aminopiperidine derivative.

Caption: Synthesis of a chiral piperidine scaffold from L-glutamic acid.

Comparative Summary of Synthetic Strategies

| Strategy | Starting Materials | Stereocontrol | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | 3-Pyridineacetic Acid | Racemic Product | Direct, scalable, uses common reagents. | Requires high pressure; product is a racemic mixture requiring resolution. |

| Asymmetric Heck Reaction | Pyridine, Boronic Acids | High Enantioselectivity | Excellent stereocontrol, broad scope for 3-substituents. | Multi-step, requires expensive Rh-catalyst and chiral ligand; does not directly yield the acetic acid derivative. |

| Chiral Pool (L-Glutamic Acid) | L-Glutamic Acid | High Enantioselectivity | Starts from an inexpensive, enantiopure material. | Linear, multi-step synthesis with potential for yield loss at each step. |

Conclusion

The synthesis of this compound can be approached through several distinct strategies, each with its own merits and challenges. The classical route via catalytic hydrogenation of 3-pyridineacetic acid remains a robust and scalable method for producing racemic material, suitable for applications where stereochemistry is not critical or where subsequent resolution is feasible. For the demanding requirements of modern drug development, asymmetric synthesis is indispensable. The rhodium-catalyzed asymmetric functionalization of pyridine derivatives stands out as a highly elegant and versatile platform for creating a diverse range of enantioenriched 3-substituted piperidines. Concurrently, the use of the chiral pool , leveraging natural starting materials like L-glutamic acid, offers a reliable, albeit longer, path to enantiopure piperidine scaffolds. The choice of synthetic pathway will ultimately be dictated by the specific needs of the researcher, balancing factors of cost, scale, efficiency, and the absolute requirement for stereochemical purity.

References

- Falch, E., Perregaard, J., Nielsen, L., et al. (1993).

- Knutsen, L. J. S., Andersen, K. E., Lau, J., et al. (1999). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.

-

Höfner, G., Pabel, J., & Wanner, K. T. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. Available at: [Link]

- Conti, P., De Amici, M., De Sarro, G., et al. (2007).

-

Höfner, G., Pabel, J., & Wanner, K. T. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Guthikonda, P. K., & Lindsley, C. W. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available at: [Link]

- Ebert, M. H., Matussek, N., & Cramer, H. (1984). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European Journal of Medicinal Chemistry.

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. (2008). Google Patents.

- CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride. (2013). Google Patents.

- CN1246313C - New method for preparing 3-pyridine acetic hydrochloride. (2006). Google Patents.

- CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids. (2017). Google Patents.

- Krogsgaard-Larsen, P., & Johnston, G. A. (1978). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry.

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

Kumar, A., Singh, A., & Yadav, R. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

- Andersen, K. E., Braestrup, C., Gronwald, F. C., et al. (1993). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry.

-

Guthikonda, P. K., & Lindsley, C. W. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available at: [Link]

- El-Sayed, N., El-Bendary, E., & El-Ashry, E. (2022). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel 1,4-Diketopiperazines as GABA Agonist. Drug Development Research.

- Overman, L. E., & Tellew, J. E. (1996).

-

Synthesis of piperidine acetate. PrepChem.com. Available at: [Link]

-

This compound. LookChem. Available at: [Link]

-

Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available at: [Link]

-

3-Pyridineacetic acid. PubChem. Available at: [Link]

-

Wang, D., & Breit, B. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 7. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 9. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 10. thalesnano.com [thalesnano.com]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Chiral Crossroads in Neuropharmacology: A Technical Guide to (R)- and (S)-3-Piperidineacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in GABAergic Modulation

In the landscape of neuropharmacology, the precise geometry of a molecule can be the determining factor between therapeutic efficacy and undesirable off-target effects. This principle is particularly salient for compounds targeting the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS). 3-Piperidineacetic acid, a structural analogue of GABA, exists as two non-superimposable mirror images, the (R) and (S) enantiomers. While seemingly subtle, this difference in chirality can lead to profound distinctions in their pharmacological profiles.

This technical guide provides a comprehensive exploration of (R)- and (S)-3-piperidineacetic acid, focusing on the critical importance of stereoisomerism in their interaction with GABAergic targets. Although direct comparative binding and functional data for these specific enantiomers are not extensively available in the public domain, this guide will leverage established principles of stereopharmacology and data from closely related chiral molecules to illuminate the expected differences in their biological activity. We will delve into the rationale behind studying these enantiomers separately, provide methodologies for their synthesis and chiral separation, and outline experimental protocols for their pharmacological characterization. For drug development professionals, understanding these nuances is paramount for designing safer, more effective therapeutics that target the GABA system.

The GABAergic System: A Primer for Targeted Drug Design

The GABAergic system is a cornerstone of CNS function, maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. The primary mediators of GABA's effects are GABA receptors, which are broadly classified into two main types:

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. GABAA receptors are heteropentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ, and ρ), giving rise to a vast diversity of receptor subtypes with distinct pharmacological properties and anatomical localizations[1].

-

GABAB Receptors: These are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals through the modulation of ion channels and adenylyl cyclase.

In addition to direct receptor interaction, the concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.

Stereoselectivity in Action: Lessons from Nipecotic Acid Derivatives

While specific comparative data for the enantiomers of this compound remains elusive, the well-documented stereoselectivity of nipecotic acid (piperidine-3-carboxylic acid) derivatives offers a compelling precedent. Nipecotic acid itself is a known inhibitor of GABA uptake[2][3][4]. Tiagabine, a derivative of (R)-nipecotic acid, is an anticonvulsant drug that functions by blocking the GAT1 transporter, thereby increasing synaptic GABA concentrations.

A study on the R- and S-isomers of tiagabine revealed significant stereoselective differences in their pharmacodynamics. The (R)-isomer (tiagabine) exhibited a lower EC50 value (328 ng/ml) for its effect on the electroencephalogram (EEG) compared to the (S)-isomer (604 ng/ml), indicating greater potency[5]. These differences were attributed to stereoselective variations in both their affinity for the GABA transporter and their plasma protein binding[5]. This example underscores the critical importance of evaluating individual enantiomers, as the desired therapeutic activity may reside predominantly or exclusively in one stereoisomer.

Pharmacological Profile: A Tale of Two Enantiomers (A Hypothesized Comparison)

Based on the principles of stereopharmacology and data from related compounds, we can construct a hypothesized comparative profile for (R)- and (S)-3-piperidineacetic acid. It is crucial to emphasize that the following table represents an educated projection and must be validated by empirical data.

| Feature | (R)-3-Piperidineacetic Acid | (S)-3-Piperidineacetic Acid | Rationale for Hypothesized Difference |

| Primary Target | GABA Transporters (GATs) / GABA Receptors | GABA Transporters (GATs) / GABA Receptors | The chiral center at the 3-position is expected to result in differential binding affinities and/or efficacies at the chiral binding pockets of GABA transporters and receptor subtypes. |

| GABAA Receptor Activity | Potential for subtype-selective modulation | Potential for different subtype-selectivity or potency | The diverse subunit composition of GABAA receptors creates a multitude of unique, chiral binding sites. It is plausible that one enantiomer will exhibit a better fit and, consequently, higher affinity or efficacy at a specific subtype. |

| GABAB Receptor Activity | Likely to exhibit stereoselective binding | Likely to exhibit stereoselective binding | Similar to GABAA receptors, the G-protein coupled GABAB receptor possesses a chiral binding pocket where one enantiomer is expected to bind more favorably. |

| GABA Uptake Inhibition | Potentially a more potent GAT inhibitor | Potentially a less potent GAT inhibitor | Drawing parallels with tiagabine, it is probable that one enantiomer will show significantly higher affinity for one or more of the GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1).[5] |

| In Vivo Efficacy | Expected to show greater potency in relevant CNS models (e.g., anticonvulsant, anxiolytic) | Expected to show lower potency or be inactive | The culmination of differences in target affinity, potency, and potentially pharmacokinetics would likely lead to one enantiomer being the pharmacologically active agent. |

Visualizing the Stereoselective Interaction

The differential interaction of the (R) and (S) enantiomers with a chiral biological target, such as a GABA receptor binding pocket, can be conceptualized through a simple lock-and-key model. The three-dimensional arrangement of functional groups in one enantiomer will allow for a more optimal and stable interaction with the complementary residues of the binding site, leading to a higher affinity and/or efficacy.

Caption: Hypothesized differential binding of (R)- and (S)-enantiomers.

Experimental Protocols: A Roadmap for Characterization

To empirically determine the pharmacological differences between (R)- and (S)-3-piperidineacetic acid, a series of well-defined experiments are necessary. The following protocols provide a framework for their synthesis, chiral separation, and biological evaluation.

Stereoselective Synthesis

The synthesis of enantiomerically pure 3-substituted piperidines can be challenging. Several strategies can be employed:

-

Resolution of a Racemic Mixture: This involves reacting the racemic this compound with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by removal of the resolving agent.

-

Asymmetric Synthesis: This approach involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other. Recent advances in catalysis have made this an increasingly viable option.[6]

-

Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as an amino acid, to synthesize the desired enantiomerically pure piperidine derivative.

Chiral Separation and Analysis: High-Performance Liquid Chromatography (HPLC)

Once synthesized, or if starting with a racemic mixture, the enantiomers must be separated and their enantiomeric purity determined. Chiral HPLC is the gold standard for this purpose.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Step-by-Step Protocol for Chiral HPLC Analysis:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine- and acid-containing compounds.

-

Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol). Small amounts of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive may be required to improve peak shape and resolution.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the HPLC system and elute with the chosen mobile phase under isocratic conditions.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength or a mass spectrometer for enhanced sensitivity and specificity.

-

Method Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition, flow rate, and column temperature until optimal resolution is obtained.

-

Quantification: Once a suitable method is developed, calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers.

Biological Evaluation: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Protocol for [3H]-GABA Displacement Assay for GABAA Receptors:

-

Membrane Preparation: Prepare synaptic membranes from a suitable brain region (e.g., rat cortex) known to have a high density of GABAA receptors.

-

Incubation: In a series of tubes, incubate the brain membranes with a fixed concentration of a radiolabeled GABAA receptor ligand (e.g., [3H]-GABA or [3H]-muscimol) and increasing concentrations of the unlabeled test compound ((R)- or (S)-3-piperidineacetic acid).

-

Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound. Fit the data to a one-site or two-site binding model to determine the inhibition constant (Ki) for each enantiomer. The Ki value is an inverse measure of the binding affinity.

Conclusion and Future Directions

The exploration of (R)- and (S)-3-piperidineacetic acid serves as a powerful case study in the importance of stereochemistry in drug design. While direct comparative pharmacological data for these specific enantiomers is not yet prominent in the scientific literature, the principles of stereoselectivity, supported by evidence from related chiral GABAergic modulators, strongly suggest that their biological activities will differ significantly. The (R)- and (S)-isomers likely possess distinct affinities and efficacies at various GABA receptor subtypes and transporters.

For researchers and drug development professionals, the key takeaway is the imperative to synthesize, separate, and individually characterize the enantiomers of any chiral drug candidate. This rigorous approach is essential for identifying the eutomer (the more active enantiomer), understanding its full pharmacological profile, and minimizing the potential for off-target effects or toxicity associated with the distomer (the less active or inactive enantiomer).

Future research should focus on the direct, head-to-head comparison of (R)- and (S)-3-piperidineacetic acid in a battery of in vitro and in vivo assays. Such studies will not only elucidate the specific pharmacological properties of these molecules but also contribute to a deeper understanding of the structural requirements for selective modulation of the GABAergic system. This knowledge will be invaluable for the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

-

Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat. PubMed. Available at: [Link]

-

[3H]nipecotic acid binding to GABA uptake sites in human brain. PubMed. Available at: [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. PubMed. Available at: [Link]

-

[Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes]. PubMed. Available at: [Link]

-

Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed. Available at: [Link]

-

GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC. Available at: [Link]

-

Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. ResearchGate. Available at: [Link]

-

Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. MDPI. Available at: [Link]

-

Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). PubMed. Available at: [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. Available at: [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. PMC. Available at: [Link]

-

Synthetic Studies Towards N-Substituted 3-Vinyl-4-piperidineacetic Acid Derivatives. ResearchGate. Available at: [Link]

-

Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]nipecotic acid binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Nipecotic acid, a competitive inhibitor of the net uptake of 3H-GABA by rat brain synaptosomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective central nervous system effects of the R- and S-isomers of the GABA uptake blocker N-(4, 4-di-(3-methylthien-2-yl)but-3-enyl) nipecotic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Piperidineacetic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and natural products.[1] Its favorable physicochemical properties and ability to interact with a diverse array of biological targets make it a privileged scaffold in drug design.[1] Within this esteemed class of compounds, 3-piperidineacetic acid and its derivatives have emerged as a particularly fruitful area of research, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological landscape of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential therapeutic applications. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship insights to guide future discovery efforts.

GABAergic Modulation: A Key to a Range of CNS Activities

A predominant and extensively studied biological activity of this compound derivatives lies in their ability to modulate the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system (CNS).[2][3] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2]

Mechanism of Action: Inhibition of GABA Transporters (GATs)

Many this compound derivatives, most notably nipecotic acid, function as competitive inhibitors of GABA transporters (GATs).[4] GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thereby terminating its inhibitory signal.[3] By blocking these transporters, this compound derivatives increase the synaptic concentration and prolong the action of GABA, leading to enhanced inhibitory neurotransmission.[5] This mechanism is central to their observed anticonvulsant, anxiolytic, and sedative effects.

dot

Caption: Inhibition of GABA transporter (GAT1) by a this compound derivative.

Experimental Protocol: In Vitro GABA Uptake Assay in Synaptosomes

This protocol provides a robust method for assessing the inhibitory activity of this compound derivatives on GABA uptake in a physiologically relevant ex vivo preparation.

1. Preparation of Crude Synaptosomes:

-

Homogenize rodent cerebral cortex in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosome fraction.

-

Resuspend the synaptosome pellet in a suitable buffer (e.g., Krebs-Ringer).

2. [³H]GABA Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compound (this compound derivative) or vehicle control.

-

Initiate the uptake reaction by adding [³H]GABA.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C.[6]

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis of the concentration-response curve.

Antagonism of Nicotinic Acetylcholine Receptors: A Role in Neuroinflammation and Beyond

Recent evidence has highlighted the interaction of piperidine derivatives with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[7] These ligand-gated ion channels are implicated in a range of physiological processes, including cognitive function and the regulation of inflammation.[1][8]

Mechanism of Action: Modulation of Inflammatory Pathways

Antagonism of α7 nAChRs by certain piperidine derivatives can modulate inflammatory responses.[9] The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," which, when activated, can suppress the production of pro-inflammatory cytokines.[1] By antagonizing this receptor, these derivatives can influence downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the nuclear factor-kappa B (NF-κB) pathway, ultimately altering the inflammatory milieu.[8] This activity suggests their potential in treating inflammatory and neuroinflammatory conditions.

dot

Caption: Antagonism of the α7 nAChR and its downstream signaling effects.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of nAChR Currents

This protocol allows for the direct measurement of the effects of this compound derivatives on nAChR function at the single-cell level.[10]

1. Cell Preparation:

-

Use a cell line stably expressing the α7 nAChR subtype (e.g., HEK293 cells) or primary cultured neurons.

-

Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

2. Electrophysiological Recording:

-

Place a coverslip in the recording chamber and perfuse with an extracellular solution.

-

Using a micromanipulator, approach a cell with a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.[11]

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

3. Drug Application and Data Acquisition:

-

Apply an α7 nAChR agonist (e.g., acetylcholine or choline) to the cell to evoke an inward current.

-

Co-apply the agonist with varying concentrations of the this compound derivative to assess its inhibitory effect on the agonist-evoked current.

-

Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of the test compound.

-

Construct a concentration-response curve to determine the IC50 for the antagonist effect.

Analgesic and Anti-inflammatory Properties: Targeting Pain and Inflammation Pathways

Several piperidine derivatives have demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[12][13] These effects are often mediated through distinct mechanisms, highlighting the polypharmacology of this chemical class.

Mechanism of Action: A Dual Approach

The analgesic effects of some piperidine derivatives are linked to their interaction with the opioidergic system, acting as agonists at opioid receptors.[7] This is a well-established mechanism for pain relief. In addition, and often concurrently, the anti-inflammatory properties of these compounds can stem from the inhibition of prostaglandin synthesis, key mediators of inflammation and pain.[12] This dual mechanism of action, targeting both central pain perception and peripheral inflammation, makes these derivatives attractive candidates for the development of novel pain therapeutics.

dot

Caption: Dual analgesic and anti-inflammatory mechanisms of this compound derivatives.

Experimental Protocols: In Vivo Models of Pain and Inflammation

1. Acetic Acid-Induced Writhing Test (Analgesia):

-

Administer the test compound or vehicle control to mice via a suitable route (e.g., intraperitoneal or oral).[14]

-

After a predetermined time, inject a dilute solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[15][16]

-

Observe the animals for a set period and count the number of writhes.[17]

-

A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[14]

2. Carrageenan-Induced Paw Edema (Anti-inflammatory):

-

Measure the baseline paw volume of rats using a plethysmometer.[18]

-

Administer the test compound or vehicle control.

-

Induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.[4][19]

-

Measure the paw volume at regular intervals after carrageenan injection.[18]

-

A significant reduction in the increase in paw volume in the treated group compared to the control group demonstrates anti-inflammatory effects.

Quantitative Bioactivity Data of Piperidine Derivatives

The following table summarizes the in vitro and in vivo bioactivity of selected piperidine derivatives, illustrating the range of potencies and activities observed within this class of compounds.

| Compound/Derivative | Target/Assay | Bioactivity (IC50/Ki/ED50) | Reference |

| (R)-Nipecotic acid | GABA Uptake | [1] | |

| Tiagabine | GABA Uptake (GAT-1) | Ki = 67 nM | [10] |

| A diarylvinyl ether derivative of nipecotic acid | GABA Uptake | Ki = 14 nM | [10] |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | IC50 = 5 µM | [14] |

| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation | IC50 = 0.06 mM | [12] |

| Piperidine Derivative 14 | Acetylcholine-binding protein | Ki = 105.6 nM | [20] |

| HN58 (4-amino methyl piperidine derivative) | Writhing Test | 100% inhibition | [7] |

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics targeting a range of biological pathways. Their ability to modulate GABAergic neurotransmission, antagonize nicotinic acetylcholine receptors, and exert analgesic and anti-inflammatory effects underscores their potential in treating CNS disorders, inflammatory conditions, and pain. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of new derivatives. Future research should focus on elucidating the structure-activity relationships that govern the polypharmacology of these compounds to design next-generation therapeutics with enhanced potency, selectivity, and favorable safety profiles.

References

-

RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

- Calixto, J. B., et al. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 400(1), 179-187.

- Chen, X., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38363.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

-

Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.

- Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138.

- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121.

- Khan, I., et al. (2017). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Developing Drugs, 6(2), 1-10.

- Koster, R., Anderson, M., & de Beer, E. J. (1959). Acetic acid for analgesic screening.

- Kumar, S., et al. (2014). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PloS one, 9(7), e103492.

- Mata-bakatmar, M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. International journal of molecular sciences, 13(5), 6293–6307.

- Nakada, T., et al. (2013). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of medicinal chemistry, 56(23), 9447–9452.

- Nakajima, K., et al. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection.

- Rosas-Ballina, M., & Tracey, K. J. (2009). α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect. Journal of internal medicine, 266(2), 136–146.

- Saify, Z. S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 783-788.

- Siddiqui, A. A., et al. (2011). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of the Chemical Society of Pakistan, 33(5), 659-664.

- Shytle, R. D., et al. (2004). Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures. Journal of neurochemistry, 89(2), 337–344.

- Borisova, T., et al. (2018). Neuroactivity of detonation nanodiamonds: Dose-dependent changes in transporter-mediated uptake and ambient level of excitatory/inhibitory neurotransmitters in brain nerve terminals. Beilstein journal of nanotechnology, 9, 2696–2707.

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

- Noviello, C. M., et al. (2021). Structure and gating mechanism of the α7 nicotinic acetylcholine receptor. Cell, 184(10), 2745–2757.e13.

- Richerson, G. B., & Wu, Y. (2004). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS).

-

Axon Instruments. (n.d.). Patch-Clamp Recording. Retrieved from [Link]

- de Moura, V. C., et al. (2016). A silent agonist of α7 nicotinic acetylcholine receptors modulates inflammation ex vivo and attenuates EAE. British journal of pharmacology, 173(13), 2145–2157.

- Ebrahimi, S. A., et al. (2016). Time-dependency of synaptosome GABA uptake. Neuroscience letters, 612, 126–130.

-

Bio-protocol. (n.d.). Crude synaptosome preparation and glutamate uptake assay. Retrieved from [Link]

- Petroff, O. A. (2002). GABA and glutamate in the human brain. The Neuroscientist, 8(6), 562-573.

- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.

- Yasgar, A., et al. (2022).

- Yasgar, A., et al. (2023). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products.

- Yasgar, A., et al. (2022).

- Jewett, B. E., & Sharma, S. (2023). Physiology, GABA. In StatPearls.

-

Wikipedia. (2024). GABA. Retrieved from [Link]

- Allen, M. J., & Sabir, S. (2023). GABA Receptor. In StatPearls.

-

Science With Tal. (2023, April 5). GABA Transmitter System & Synaptic Inhibition Explained (Shunting Inhibition, GABAa, GABAb) [Video]. YouTube. [Link]

Sources

- 1. α7 Nicotinic acetylcholine receptor: a key receptor in the cholinergic anti-inflammatory pathway exerting an antidepressant effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders | MDPI [mdpi.com]

- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Activation of α7 nicotinic acetylcholine receptor by nicotine selectively up-regulates cyclooxygenase-2 and prostaglandin E2 in rat microglial cultures - PMC [pmc.ncbi.nlm.nih.gov]